1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Overview
Description
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a thiadiazole ring, phenoxy groups, and urea functionality
Mechanism of Action
Target of Action
The compound is a derivative of phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants . They induce rapid, uncontrolled growth in these plants, effectively causing them to "grow to death" .
Mode of Action
The compound interacts with its targets by mimicking the auxin growth hormone . This causes the plant cells to undergo rapid and uncontrolled growth, leading to the death of the plant
Biochemical Pathways
The compound affects the auxin signaling pathway in plants . Auxins are plant hormones that regulate various aspects of plant growth and development. By mimicking auxins, the compound disrupts normal plant growth, leading to uncontrolled cell proliferation and eventually plant death .
Pharmacokinetics
Similar compounds are known to be absorbed by plants and distributed throughout the plant tissues . They are metabolized in the plant and can be excreted or remain in the plant tissues .
Result of Action
The result of the compound’s action is the death of the targeted plants . By disrupting normal plant growth and causing uncontrolled cell proliferation, the compound effectively kills the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and environmental conditions such as temperature and rainfall . The compound’s stability can also be affected by factors such as sunlight and soil pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The final step involves the reaction of the thiadiazole intermediate with 2,4-dichlorophenyl isocyanate to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phenoxy derivatives .
Scientific Research Applications
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxy herbicides such as:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is unique due to its specific combination of functional groups and its thiadiazole ring, which imparts distinct chemical and biological properties compared to other phenoxy herbicides . This uniqueness makes it a valuable compound for various applications and further research.
Properties
IUPAC Name |
1-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-9-6-10(18)3-5-14(9)26-8-15-23-24-17(27-15)22-16(25)21-13-4-2-11(19)7-12(13)20/h2-7H,8H2,1H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESALIDYFRBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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